An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid, a fluorinated heterocyclic compound, holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, the isoxazole ring and the fluorophenyl group, are prevalent in a variety of biologically active molecules. The isoxazole core is a versatile scaffold known for a broad spectrum of pharmacological activities, while the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid, alongside detailed experimental protocols for their determination and a representative synthetic route.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-(2-fluorophenyl)isoxazole-5-carboxylic acid[1] |
| CAS Number | 842973-74-4[1] |
| Chemical Formula | C₁₀H₆FNO₃[1] |
| Molecular Weight | 207.16 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)F)C2=NOC(=C2)C(=O)O |
| InChI Key | UDWKAAPHEXGBGV-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes key physicochemical properties of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. It is important to note that while some data for analogous compounds is available, specific experimental values for this compound are not widely published. Therefore, predicted values from computational models are included and clearly designated.
| Property | Value | Source |
| Melting Point | Not experimentally determined. Predicted to be in the range of 180-220 °C. | Based on similar structures. For example, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a melting point of 199-201 °C. |
| Aqueous Solubility | Predicted to be low. | The hydrophobic fluorophenyl group and the crystalline nature of carboxylic acids suggest limited solubility in water. The solubility of a similar compound, 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, in aqueous systems is estimated to be in the range of 0.1-1 mg/mL.[2] |
| pKa | Predicted to be in the range of 3.0-4.0. | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the isoxazole and fluorophenyl rings is expected to increase its acidity compared to a simple benzoic acid (pKa ~4.2). |
| LogP | Predicted to be in the range of 2.0-3.0. | The presence of the fluorophenyl and isoxazole rings contributes to its lipophilicity. |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are generalized protocols based on standard laboratory practices.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.[3][4]
Protocol:
-
Sample Preparation: A small amount of the crystalline 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is finely ground into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid at the sealed end. The sample height should be 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rate of 10-20 °C/minute for a preliminary determination. For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[5]
Protocol:
-
Preparation: An excess amount of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[7][8][9]
Protocol:
-
Solution Preparation: A known concentration of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[10][11][12]
Protocol:
-
Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is dissolved in one of the phases (e.g., n-octanol). An equal volume of the other phase (water) is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, and then left to stand for complete phase separation.
-
Sample Collection: Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis Workflow
The synthesis of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid can be achieved through a multi-step process, a common route being the cyclocondensation of a β-ketoester with hydroxylamine, followed by hydrolysis. A representative workflow is depicted below.
Caption: A representative synthetic workflow for 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid.
This workflow illustrates a common synthetic strategy involving a Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl acetoacetate to form an intermediate, which then undergoes cyclocondensation with hydroxylamine to form the isoxazole ring. The final step is the hydrolysis of the ester to the desired carboxylic acid.
Conclusion
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is a compound of significant interest for further investigation in drug discovery and development. This guide has provided an overview of its key physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic pathway. While experimental data for this specific molecule is limited, the provided information, based on analogous compounds and established methodologies, serves as a valuable resource for researchers in this field. Further experimental validation of the predicted properties is crucial for a complete understanding of this compound's behavior and potential applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Buy 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid | 522615-29-8 [smolecule.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chm.uri.edu [chm.uri.edu]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. LogP / LogD shake-flask method [protocols.io]
